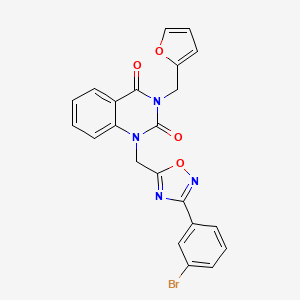

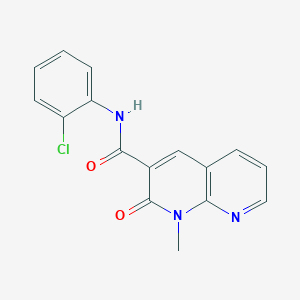

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives with an imidazo[1,5-c]quinazoline-3,5-dione ring structure has been explored, resulting in the creation of new alcohols characterized by spectral methods and crystallography. A notable chemoselectivity was observed, with the formation of monohydroxyalkyl derivatives substituted at the 2. nitrogen atom, while no substitution at the 6. nitrogen atom was detected. This high level of selectivity (>99%) without the need to control for substituent effects is a rare occurrence in chemical synthesis. The use of quantum-mechanical DFT calculations was instrumental in explaining the selectivity observed in the reaction of 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline-3,5-dione with oxiranes .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and UV, as well as crystallography. The HOMO-LUMO mappings indicated different charge transfer possibilities within the molecule, particularly in the regions of the 2. and 6. nitrogen atoms. These mappings are crucial for understanding the electronic properties of the molecule and its potential reactivity .

Chemical Reactions Analysis

In a related study, the rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones in boiling acetic acid led to the formation of new indole and imidazolinone derivatives. The reaction pathway was unexpected and resulted in the creation of 2-alkyl/aryl-1H-indol-3-yl-ureas and 1,3-bis[2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)-phenyl]-ureas. The structures of these compounds were confirmed by a variety of spectroscopic methods, including 1H NMR, 13C NMR, IR spectra, and mass spectrometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely tied to their molecular structures. The spectral characterization provides insights into the functional groups present and the overall stability of the compounds. The crystallographic data further elucidates the solid-state arrangement and intermolecular interactions, which can influence the melting points, solubility, and reactivity of these molecules. The DFT calculations offer a theoretical perspective on the electronic distribution within the molecules, which is essential for predicting their chemical behavior under various conditions .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Synthesis and Antimicrobial Activity : Compounds structurally similar to the query molecule, specifically involving furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones and their derivatives, have been synthesized and tested for antimicrobial activity. These compounds demonstrated significant growth inhibition of both bacteria and fungi, indicating the potential of the query compound for development as an antimicrobial agent (Abu‐Hashem, 2018).

Chemical Synthesis and Modification

- Complex Heterocyclic Synthesis : Research on the synthesis of complex heterocyclic compounds, such as 1,2,4-oxadiazole derivatives, showcases the potential for the query compound in the development of novel materials or pharmaceuticals. These compounds exhibit a range of biological activities, which could extend to the query compound, suggesting its utility in drug discovery (Maftei et al., 2013).

Photophysical Properties and Applications

- Material Science and Photophysical Studies : The detailed study of quinones and related heterocyclic compounds, including the investigation of their photophysical properties, could hint at the utility of the query compound in materials science, particularly in the development of organic semiconductors or photodynamic therapy agents (Gorelik et al., 1971).

Propriétés

IUPAC Name |

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN4O4/c23-15-6-3-5-14(11-15)20-24-19(31-25-20)13-26-18-9-2-1-8-17(18)21(28)27(22(26)29)12-16-7-4-10-30-16/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGENNPJPRROM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=CC=C4)Br)CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)

![10-Bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B3014291.png)

![N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014295.png)

![5-[(4-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B3014297.png)